molecular formula C16H17N3 B082313 phenyl-(4-pyrrolidin-1-ylphenyl)diazene CAS No. 10282-34-5

phenyl-(4-pyrrolidin-1-ylphenyl)diazene

Cat. No.: B082313
CAS No.: 10282-34-5
M. Wt: 251.33 g/mol
InChI Key: BFIIGQJDJWMBPV-UHFFFAOYSA-N
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Description

phenyl-(4-pyrrolidin-1-ylphenyl)diazene is an organic compound that features a pyrrolidine ring substituted with a phenylazo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-(4-pyrrolidin-1-ylphenyl)diazene typically involves the reaction of pyrrolidine with 4-phenylazobenzene under specific conditions. One common method includes the use of a diazonium salt derived from aniline, which is then coupled with pyrrolidine to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the azo bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: phenyl-(4-pyrrolidin-1-ylphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form aniline derivatives.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products typically include aniline derivatives.

    Substitution: Various substituted phenyl derivatives can be formed.

Scientific Research Applications

phenyl-(4-pyrrolidin-1-ylphenyl)diazene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of phenyl-(4-pyrrolidin-1-ylphenyl)diazene involves its interaction with molecular targets through its azo and pyrrolidine groups. The azo group can participate in redox reactions, while the pyrrolidine ring can interact with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-(Phenylazo)aniline: Similar in structure but lacks the pyrrolidine ring.

    1-(Phenylazo)pyrrolidine: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness: phenyl-(4-pyrrolidin-1-ylphenyl)diazene is unique due to the combination of the pyrrolidine ring and the phenylazo group, which imparts distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler azo compounds.

Properties

CAS No.

10282-34-5

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

phenyl-(4-pyrrolidin-1-ylphenyl)diazene

InChI

InChI=1S/C16H17N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2

InChI Key

BFIIGQJDJWMBPV-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Synonyms

4-N-pyrrolidinylazobenzene

Origin of Product

United States

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